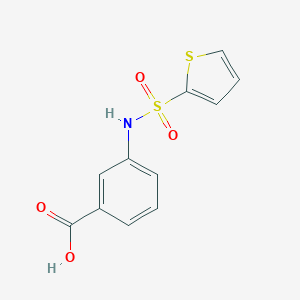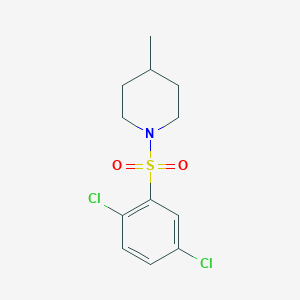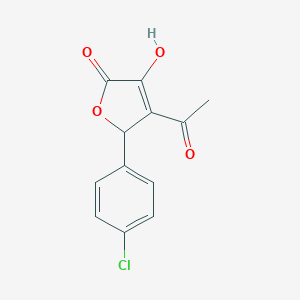![molecular formula C10H18N2O B359675 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol CAS No. 774555-48-5](/img/structure/B359675.png)
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB belongs to the class of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
科学研究应用
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit bronchodilator, vasodilator, and lipolytic effects, making it a potential candidate for the treatment of asthma, hypertension, and obesity. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol exerts its effects by stimulating the beta-adrenergic receptors in the body. When 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. This mechanism of action makes 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol a potential candidate for the treatment of various diseases.
Biochemical and physiological effects:
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of various proteins, which results in the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been reported to increase the levels of nitric oxide (NO) in cells, which leads to vasodilation.
实验室实验的优点和局限性
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol also exhibits a wide range of effects, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. Furthermore, the long-term effects of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol on the body are not well understood, and further research is needed to elucidate its safety profile.
未来方向
There are several future directions for the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. One potential direction is the development of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol-based therapeutics for the treatment of asthma, hypertension, and obesity. Another potential direction is the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, further research is needed to elucidate the long-term effects and safety profile of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, as well as its potential use in combination therapies with other drugs.
合成方法
The synthesis of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-(tert-butoxycarbonylamino)-1-butanol in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to produce 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. This method has been reported to yield high purity and good yield of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol.
属性
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNPHFRGAZNGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)





![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-methyl-1,3-propanediol](/img/structure/B359662.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)
![N-[(3,4-dichlorophenyl)methyl]-4-morpholineethanamine](/img/structure/B359688.png)